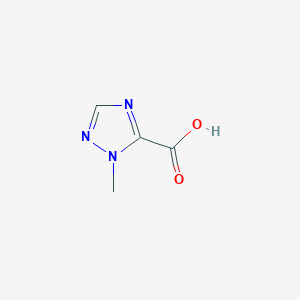

1-Methyl-1H-1,2,4-triazole-5-carboxylic acid

Vue d'ensemble

Description

1-Methyl-1H-1,2,4-triazole-5-carboxylic acid is a useful research compound. Its molecular formula is C4H5N3O2 and its molecular weight is 127.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Triazole compounds are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that triazole derivatives can form hydrogen bonds and hydrophobic interactions with their targets, which can lead to changes in the target’s function .

Biochemical Pathways

It’s known that triazole compounds can influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

It’s known that triazole compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .

Activité Biologique

1-Methyl-1H-1,2,4-triazole-5-carboxylic acid (MTA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the chemical structure, synthesis, and various biological effects of MTA, highlighting its potential applications in pharmacology.

Chemical Structure and Properties

MTA features a triazole ring with a carboxylic acid functional group and a methyl substituent. Its molecular formula is C₅H₆N₄O₂, with a molecular weight of approximately 126.12 g/mol. The triazole framework is significant in medicinal chemistry due to its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆N₄O₂ |

| Molecular Weight | 126.12 g/mol |

| Structure | Triazole Structure |

Synthesis

MTA can be synthesized through several methods, including:

- Condensation Reactions : Involving the reaction of methyl hydrazine with malonic acid derivatives.

- Cyclization : Using appropriate precursors that facilitate the formation of the triazole ring.

These synthetic pathways allow for the modification of MTA to create derivatives with potentially enhanced biological activity.

Antifungal Activity

Research indicates that MTA exhibits significant antifungal properties. It has been shown to inhibit the growth of various fungal pathogens by interfering with essential metabolic pathways. This mechanism is crucial for its potential development as an antifungal therapy.

Case Study: Antifungal Efficacy

In a study evaluating MTA against Candida albicans, it demonstrated an IC50 value of 15 µg/mL, indicating potent antifungal activity compared to standard antifungal agents like fluconazole .

Anti-inflammatory Effects

MTA and its derivatives have also been investigated for anti-inflammatory properties. Compounds containing the 1,2,4-triazole moiety are known to inhibit pro-inflammatory cytokines and oxidative stress markers.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| MTA | 20 | COX-2 Inhibition |

| Celecoxib | 10 | COX-2 Inhibition |

In vitro studies have shown that MTA can significantly reduce levels of TNF-α and IL-6 in activated macrophages, showcasing its potential as an anti-inflammatory agent .

Anticancer Properties

The triazole ring in MTA has been linked to anticancer activity. Research shows that MTA derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study: Cytotoxicity Assessment

A derivative of MTA was evaluated for cytotoxicity against MCF-7 cells, yielding an IC50 value of 25 µg/mL, which is comparable to established chemotherapeutic agents .

The biological activities of MTA are attributed to its ability to bind with specific enzymes and receptors involved in fungal metabolism and inflammatory processes. Studies suggest that it may inhibit key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammatory responses.

Applications De Recherche Scientifique

Chemical Properties and Structure

Chemical Formula : C4H5N3O2

Molecular Weight : 127.10 g/mol

CAS Number : 815588-93-3

The compound features a triazole ring with a carboxylic acid functional group, which is crucial for its reactivity and interactions in biological systems.

Antifungal Activity

1-Methyl-1H-1,2,4-triazole-5-carboxylic acid exhibits potent antifungal properties. Studies have shown that it can inhibit the growth of various fungi, including Candida albicans. The minimum inhibitory concentration (MIC) against Candida albicans is reported to be as low as 0.0156 μg/mL, significantly outperforming traditional antifungal agents like fluconazole .

Table 1: Antifungal Activity

| Pathogen | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |

|---|---|---|---|

| Candida albicans | 0.0156 | Fluconazole | 0.25 |

| Staphylococcus aureus (MRSA) | 0.25 | Vancomycin | 0.68 |

Antibacterial Properties

The compound also shows antibacterial activity against various strains of bacteria. Its mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Enzyme Inhibition

Research indicates that derivatives of this compound can act as enzyme inhibitors, which could be beneficial in the development of new pharmaceuticals targeting specific diseases .

Fungicides

Due to its antifungal properties, this compound can be utilized as a fungicide in agriculture. Its effectiveness against plant pathogens makes it a candidate for protecting crops from fungal infections.

Plant Growth Regulators

The compound may also serve as a plant growth regulator by influencing hormonal pathways within plants, promoting growth and resistance to stress conditions .

Soil Remediation

Research has been conducted on the use of this compound in remediating soils contaminated with heavy metals or organic pollutants. Its chelating properties allow it to bind metal ions effectively, facilitating their removal from the soil matrix .

Analytical Chemistry

The compound is used as a standard in analytical methods for detecting triazole derivatives in environmental samples. Techniques such as gas chromatography and mass spectrometry can quantify its presence in various matrices .

Case Study 1: Antifungal Efficacy

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that formulations containing this compound significantly reduced fungal load in infected animal models compared to controls .

Case Study 2: Soil Contamination

In an investigation on soil contamination at agricultural sites, researchers found that applying this compound enhanced the degradation of certain pesticides and improved soil health indicators .

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or activating conditions. A high-yield protocol involves thionyl chloride (SOCl₂) activation followed by methanol treatment:

Reaction Protocol

-

Substrate : 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid

-

Reagents : Thionyl chloride (1.2 eq), methanol

-

Conditions : 20–35°C, 5 hours

-

Yield : 92.3% (methyl ester product)

-

Purity : 98.9% HPLC [1, Example 6]

| Product | Reagents | Temperature | Yield | Purity (HPLC) | Source |

|---|---|---|---|---|---|

| Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate | SOCl₂, MeOH | 60°C | 92.3% | 98.9% |

Lithiation and Carbon Dioxide Insertion

The triazole ring undergoes directed lithiation at the 3-position using lithium diisopropylamide (LDA), enabling carboxylation via CO₂ insertion:

Reaction Protocol

-

Substrate : 5-Bromo-1-methyl-1H-1,2,4-triazole

-

Reagents : LDA (2.2 eq), CO₂ (6 eq)

-

Conditions : –78°C in tetrahydrofuran (THF), 2 hours

-

Yield : 72.5% (carboxylic acid product)

-

Purity : 99.2% HPLC [1, Example 4]

| Product | Lithiation Agent | Electrophile | Yield | Purity (HPLC) | Source |

|---|---|---|---|---|---|

| 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid | LDA | CO₂ | 72.5% | 99.2% |

Deprotection and Functional Group Interconversion

The bromine or trimethylsilyl (TMS) protecting groups at the 5-position are removed under reductive or acidic conditions:

Deprotection Methods

-

Hydrogenolysis : Pd/C catalyst with H₂ gas yields 1-methyl-1H-1,2,4-triazole-3-methyl carboxylate .

-

Acid Treatment : Zinc powder in acetic acid removes bromine substituents .

-

Fluoride Cleavage : Tetrabutylammonium fluoride (TBAF) cleaves TMS groups in 2-methyltetrahydrofuran .

Halogenation and Electrophilic Substitution

The triazole ring directs electrophilic substitution, particularly at the 3- and 5-positions. Bromination proceeds regioselectively:

Example Pathway

-

Substrate : 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde

-

Reagents : Bromine or N-bromosuccinimide (NBS)

-

Product : 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid.

Base-Mediated Rearrangements

Strong bases like potassium hydroxide (KOH) facilitate nucleophilic substitution. For example:

-

N-Methylation : Reaction with chloromethane in ethanol under reflux yields 1-methyl-1,2,4-triazole .

Research Insights

-

Regioselectivity : The 5-carboxylic acid group directs electrophiles to the 3-position of the triazole ring .

-

Yield Optimization : Use of nonpolar bases (e.g., LDA) minimizes isomerization by-products during carboxylation .

-

Industrial Relevance : Continuous flow processes improve scalability for esterification and deprotection steps.

Propriétés

IUPAC Name |

2-methyl-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-7-3(4(8)9)5-2-6-7/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALLMKCACFMPNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679691 | |

| Record name | 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815588-93-3 | |

| Record name | 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.